molecular formula C17H16Cl3NO3 B11709179 2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide

2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide

Cat. No.: B11709179
M. Wt: 388.7 g/mol
InChI Key: AMCBCHMJFSDKIL-UHFFFAOYSA-N
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Description

2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide is an organic compound with the molecular formula C17H16Cl3NO3 It is characterized by the presence of a phenyl group, a trichloroethyl group, and a methoxyphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide typically involves the reaction of 2-phenylacetamide with 2,2,2-trichloro-1-(4-methoxyphenoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane. The reaction mixture is stirred at a controlled temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.

    Substitution: The trichloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typical.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction could produce partially dechlorinated compounds.

Scientific Research Applications

2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The trichloro group may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The phenyl and methoxyphenoxy groups can enhance the compound’s affinity for hydrophobic sites, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)acetamide
  • 2-phenyl-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)acetamide
  • 2-phenyl-N-(2,2,2-trichloro-1-(2,4-dichloro-phenylamino)-ethyl)-acetamide

Uniqueness

2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide is unique due to the presence of the methoxyphenoxy group, which can impart distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C17H16Cl3NO3

Molecular Weight

388.7 g/mol

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide

InChI

InChI=1S/C17H16Cl3NO3/c1-23-13-7-9-14(10-8-13)24-16(17(18,19)20)21-15(22)11-12-5-3-2-4-6-12/h2-10,16H,11H2,1H3,(H,21,22)

InChI Key

AMCBCHMJFSDKIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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